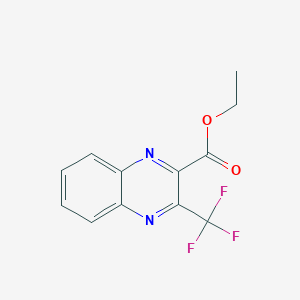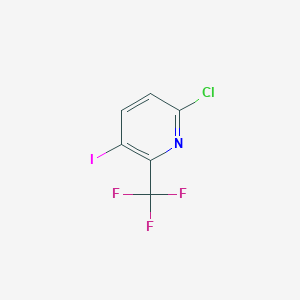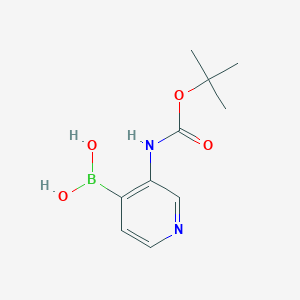
5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
5-Methyl-1H-Pyrazole-3-Carboxamide, also known as 3-Methyl-1H-Pyrazole-5-Carboxamide, is a compound that has been studied for its potential antiproliferative properties It’s worth noting that pyrazole derivatives have been found to inhibit tyrosine-protein kinase btk (bruton tyrosine kinase), which plays a crucial role in b cell development .
Mode of Action
It’s known that pyrazole derivatives can irreversibly bind and inhibit their target proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine-protein kinase btk by pyrazole derivatives can affect b cell receptor signaling pathway, which plays a critical role in the survival and proliferation of b cells .
Result of Action
It’s known that pyrazole derivatives have shown antiproliferative activities against certain cancer cell lines . For instance, a study found that a certain N-methyl-substituted pyrazole carboxamide derivative showed significant antiproliferative activity against the human cervical cancer cell line (HeLa) .
Biochemical Analysis
Biochemical Properties
5-methyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . This interaction helps protect cells from oxidative stress induced by D-Serine. Additionally, this compound has shown potential in inhibiting other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with D-amino acid oxidase involves the formation of hydrogen bonds with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enhancing oxidative stress response and modulating metabolic pathways. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing oxidative stress response and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including liver and thyroid toxicity . These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is crucial to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit D-amino acid oxidase, thereby affecting the metabolism of D-amino acids . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with suitable amines under controlled conditions . Another approach involves the use of hydrazine derivatives and β-keto esters, followed by cyclization and subsequent functionalization . These reactions often require catalysts such as silver or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-methyl-N-(o-tolyl)-1H-pyrazole-3-carboxamide
- 1-benzyl-N-cyclohexyl-5-methyl-1H-pyrazole-3-carboxamide
Uniqueness
5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWQCNJAZPEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297805 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-56-9 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-methyl-1H-pyrazole-3-carboxamide a molecule of interest in antimicrobial research?
A1: Both pyrazole and sulfonamide groups are recognized pharmacophores with known antimicrobial activities. this compound, possessing a pyrazole core, offers a versatile scaffold for incorporating various substituents and exploring their impact on biological activity. This is particularly interesting for developing new antibiotics, as researchers can modify the this compound structure to potentially overcome existing bacterial resistance mechanisms.
Q2: Can you provide an example from the research papers of how modifying the this compound structure affects its antimicrobial activity?
A2: Absolutely. In a study published by [], researchers synthesized a series of this compound derivatives substituted with various sulfonamide groups at the 1-position. They found that compounds with halogenated benzene rings in the sulfonamide moiety, particularly 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17), exhibited potent antibacterial activity against B. subtilis with a MIC of 1 µg/mL. This activity was superior to the reference drug chloramphenicol. This finding suggests that incorporating specific halogenated aromatic rings into the sulfonamide portion of this compound derivatives can significantly enhance their antibacterial properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


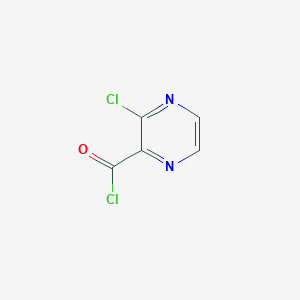
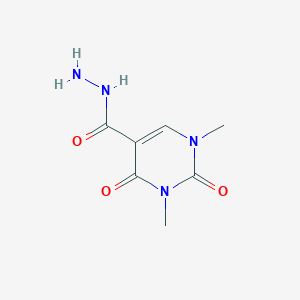
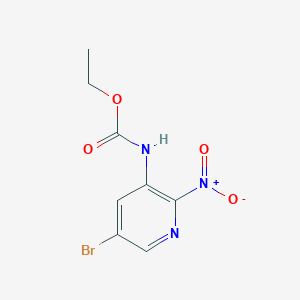
![4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B1315936.png)
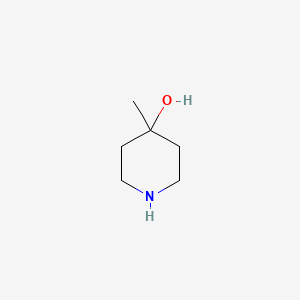
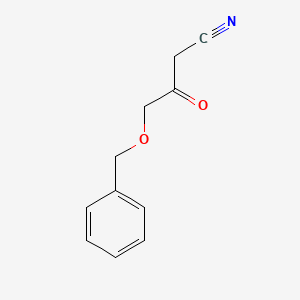
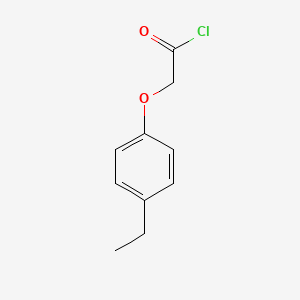
![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
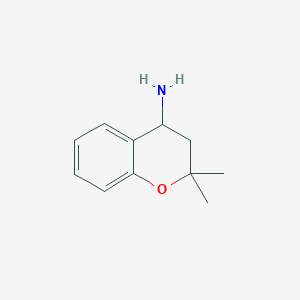
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)

